molecular formula C14H19ClN4O3 B2673391 Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate CAS No. 1876767-97-3

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B2673391
CAS No.: 1876767-97-3
M. Wt: 326.78
InChI Key: WWEFTIAJTRZNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group and a 2-chloropyrimidine moiety linked via a carbonyl group. This structure combines the rigidity of the pyrimidine ring with the flexibility of the piperazine scaffold, making it a versatile intermediate in medicinal chemistry. The tert-butyl group enhances lipophilicity, while the carbonyl and chloropyrimidine groups provide sites for hydrogen bonding and halogen interactions, respectively. Such compounds are frequently used in drug discovery, particularly as kinase inhibitors or antimicrobial agents, due to their ability to engage in diverse molecular interactions .

Properties

IUPAC Name

tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)11(20)10-8-16-12(15)17-9-10/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEFTIAJTRZNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chloropyrimidine Group: The chloropyrimidine moiety is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a chlorinating agent.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

    Oxidation and Reduction: The piperazine ring can be subjected to oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Products with various substituents replacing the chlorine atom on the pyrimidine ring.

    Oxidation: Oxidized derivatives of the piperazine ring.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate, in cancer therapy. Pyrimidines have been shown to exhibit significant anticancer properties by targeting various pathways involved in tumor growth and metastasis.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it has been associated with the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers, including non-small cell lung cancer (NSCLC) and breast cancer .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window. For example, compounds similar to this compound showed selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .

Kinase Inhibition

The structural features of this compound suggest potential as a kinase inhibitor. Kinase inhibitors are crucial in treating various diseases, including cancer and inflammatory conditions.

  • Research Findings : Studies indicate that compounds with similar structures can selectively inhibit specific kinases, thereby modulating cellular signaling pathways . This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy.

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial activities. The presence of the chloropyrimidine moiety may enhance the compound's ability to combat bacterial infections.

  • In Vitro Activity : Research has shown that certain pyrimidine derivatives exhibit potent antibacterial activity against Gram-positive bacteria, which could be attributed to their ability to disrupt bacterial protein synthesis or cell wall integrity .

Data Table: Summary of Applications

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInhibition of EGFR and other kinasesInduces apoptosis in TNBC cells; selective activity
Kinase InhibitionSelective inhibition of specific kinasesModulates signaling pathways; potential for targeted therapies
Antimicrobial PropertiesDisruption of bacterial protein synthesisEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their function. The piperazine ring can modulate the compound’s overall electronic properties, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous piperazine derivatives:

Compound Key Structural Features Functional Implications References
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate 2-Chloropyrimidine, unsubstituted piperazine, tert-butyl carbamate Halogen bonding (Cl), hydrogen bonding (carbonyl), moderate lipophilicity
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate Bromine substituent at pyrimidine C5, positional isomer Enhanced steric bulk (Br vs. Cl), potential for stronger halogen bonds
tert-Butyl 4-(5-(3-hydroxyphenyl)thiophene-2-yl)piperazine-1-carboxylate Thiophene ring replaces pyrimidine; hydroxyphenyl substituent Increased π-π stacking (thiophene), hydrogen bonding (OH), improved solubility
tert-Butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate Benzyl substituent with amino and fluorine groups Hydrogen bonding (NH₂), electronegative effects (F), potential for CNS penetration
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Hydroxyphenyl-pyrimidine hybrid, intramolecular H-bonding Stabilized conformation, antimicrobial activity against S. aureus and P. aeruginosa
(2S,5R)-tert-Butyl 2-ethyl-5-methylpiperazine-1-carboxylate Chiral piperazine with ethyl and methyl substituents Stereospecific interactions, potential for enantioselective biological activity
tert-Butyl 4-(5-morpholino-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Complex polyheterocyclic system with morpholine and triazine rings High molecular complexity, potential as a multi-target inhibitor

Key Observations

Halogen vs. Hydrogen Bonding :

  • The target compound’s 2-chloropyrimidine group facilitates halogen bonding, whereas brominated analogs (e.g., 5-bromopyrimidine ) offer stronger but less selective interactions due to bromine’s larger atomic radius . Hydroxyphenyl derivatives (e.g., hydroxyphenyl-pyrimidine ) prioritize hydrogen bonding, enhancing solubility and target affinity .

Scaffold Modifications :

  • Replacement of pyrimidine with thiophene (e.g., thiophene-containing analog ) introduces sulfur-based π-π interactions, altering electronic properties and metabolic stability . Chiral piperazines (e.g., (2S,5R)-stereoisomer ) highlight the role of stereochemistry in drug-receptor binding .

Biological Activity: Hydroxyphenyl-pyrimidine derivatives demonstrate antimicrobial activity via supramolecular tapes formed by hydrogen bonds and π-π stacking . In contrast, nitro- and amino-substituted analogs (e.g., 3-amino-5-fluorobenzyl) are intermediates for bioactive benzimidazoles, suggesting broader pharmacological utility .

Synthetic Routes: Common methods include EDC/HOBt-mediated couplings (e.g., thiophene derivatives) , nucleophilic substitutions (e.g., 5-bromopyrimidine) , and reductive aminations (e.g., cyclohexyl-dibenzylamino derivatives) .

Biological Activity

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate (CAS Number: 1876767-97-3) is a synthetic organic compound notable for its potential biological activities. This compound features a piperazine ring, a tert-butyl ester group, and a chloropyrimidine moiety, which contribute to its unique properties and applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C14H19ClN4O3, with a molecular weight of approximately 326.78 g/mol. The structure can be represented as follows:

Chemical Structure C14H19ClN4O3\text{Chemical Structure }\text{C}_{14}\text{H}_{19}\text{ClN}_{4}\text{O}_{3}

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC14H19ClN4O3
Molecular Weight326.78 g/mol
CAS Number1876767-97-3
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The chloropyrimidine moiety can engage with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperazine ring enhances the compound's electronic properties, influencing binding affinity and specificity.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that piperazine derivatives showed significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, suggesting that structural modifications can enhance their therapeutic efficacy .

Table 2: Summary of Anticancer Studies Involving Piperazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Piperazine derivative AFaDu hypopharyngeal12.5Induction of apoptosis
This compoundTBDTBDTBD

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Its structural components allow it to interact with specific enzyme active sites, which may lead to inhibition of enzymatic activities critical in various biological pathways. This property is particularly relevant in drug design for targeting kinases involved in cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of piperazine derivatives for their kinase inhibition properties. The study revealed that specific substitutions on the piperazine ring could modulate the selectivity and potency against various kinases, including those implicated in cancer .

Case Study Example

In a comparative analysis, this compound was shown to have enhanced binding affinity compared to other analogs due to its unique chloropyrimidine substitution. This was evidenced by binding studies using surface plasmon resonance (SPR) techniques, which indicated a stronger interaction with target kinases than previously reported compounds.

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and 2-chloropyrimidine derivatives. Key steps include:

  • Reacting tert-butyl piperazine-1-carboxylate with 2-chloro-5-bromopyrimidine in 1,4-dioxane or toluene under reflux (110°C) with K₂CO₃ as a base .
  • Optimizing reaction time (4–12 hours) and stoichiometry (1:1.5 molar ratio of pyrimidine to piperazine) to achieve yields of 62–88.7% .
  • Purification via silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselective substitution and piperazine coupling. Key signals include tert-butyl protons (δ 1.49 ppm) and pyrimidine carbons (δ 160–165 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H]+ = 342 for bromo analogs) and detects impurities .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2₁/n space group, β = 93.5°) for structural validation .

Q. What solvent systems and stability considerations are critical for experimental design?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂). Limited solubility in water .
  • Stability : Store at 2–8°C under inert gas to prevent Boc-group cleavage or hydrolysis of the chloropyrimidine moiety .

Advanced Research Questions

Q. How can variable yields in SNAr reactions during synthesis be addressed?

Contradictory yields (62–88.7%) arise from:

  • Temperature control : Prolonged reflux (12 hours) improves conversion but risks side reactions (e.g., dehalogenation) .
  • Base selection : K₂CO₃ outperforms weaker bases in deprotonating piperazine while minimizing pyrimidine degradation .
  • Solvent polarity : 1,4-dioxane enhances reactivity vs. toluene due to higher dielectric constant .

Q. How do researchers resolve discrepancies in NMR data for structural confirmation?

  • 2D NMR (COSY, HSQC) : Assigns coupling between piperazine NH and pyrimidine protons, resolving regioisomeric ambiguities .
  • Comparative analysis : Cross-referencing with analogs (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) identifies consistent tert-butyl (δ 1.49 ppm) and carbonyl (δ 165 ppm) signals .

Q. What computational methods predict the reactivity of the chloropyrimidine moiety?

  • DFT calculations : Model electron-deficient C2-position of pyrimidine for nucleophilic attack (LUMO maps) .
  • Molecular docking : Predicts binding affinity to biological targets (e.g., kinases) via halogen bonding with 2-chloro substituent .

Q. How can structural analogs be designed to enhance biological activity?

  • Boronate ester derivatives : Introduce pinacol boronate at the pyrimidine 5-position for Suzuki-Miyaura cross-coupling .
  • PROTAC linker modifications : Replace tert-butyl with PEG-based groups to improve solubility and cellular uptake .

Q. What role does X-ray crystallography play in validating synthetic products?

  • Confirms bond angles (e.g., C13—N5—H2N = 115.1°) and crystal packing, ruling out polymorphic impurities .
  • Validates stereochemistry in chiral analogs (e.g., tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate) .

Q. How are kinetic studies applied to elucidate reaction mechanisms?

  • In situ IR monitoring : Tracks carbonyl (1700 cm⁻¹) and C-Cl (750 cm⁻¹) band changes to identify rate-determining steps .
  • Isotopic labeling : ¹⁵N-labeled piperazine quantifies SNAr vs. elimination pathways in competing reactions .

Q. What strategies optimize this compound for PROTAC development?

  • Linker engineering : Incorporate piperazine as a flexible spacer between E3 ligase and target protein binders .
  • Biological assays : Test degradation efficiency in cell lines (e.g., MM1.S myeloma) using Western blotting for target protein levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.